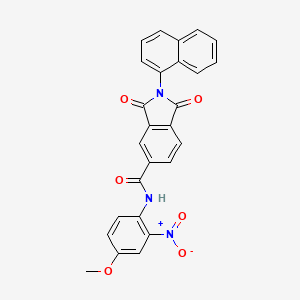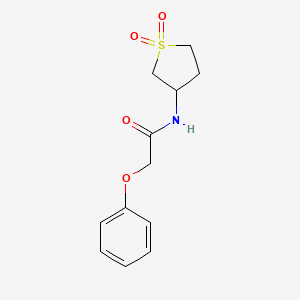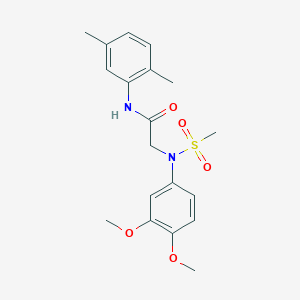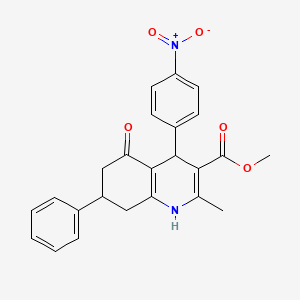
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MNIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNIC is a member of the isoindoline family, which has been extensively studied for their biological and pharmacological properties.
科学的研究の応用
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been used as a probe for the detection of reactive oxygen species and nitric oxide in biological systems.
作用機序
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its biological effects through the modulation of various cellular pathways. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, thereby reducing oxidative stress. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has also been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Furthermore, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to modulate the expression of certain genes involved in the regulation of cellular proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Furthermore, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported to improve endothelial function and reduce blood pressure in animal models of hypertension.
実験室実験の利点と制限
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages as a research tool, including its stability, solubility, and specificity for reactive oxygen species and nitric oxide. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide can be used as a probe for the detection of these species in biological systems, and its fluorescent properties make it a useful tool for imaging studies. However, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate and reproducible results.
将来の方向性
There are several future directions for the research and development of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide in animal models and humans. Additionally, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide could be further developed as a potential therapeutic agent for the treatment of oxidative stress-related diseases. Finally, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide could be used as a research tool to investigate the role of reactive oxygen species and nitric oxide in various biological processes.
合成法
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide can be achieved through a multistep process involving the reaction of 4-methoxy-2-nitroaniline with 1-naphthylamine. The resulting intermediate is then subjected to a series of reactions, including cyclization and amidation, to yield the final product. The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
特性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O6/c1-35-17-10-12-21(23(14-17)29(33)34)27-24(30)16-9-11-19-20(13-16)26(32)28(25(19)31)22-8-4-6-15-5-2-3-7-18(15)22/h2-14H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGQUDBNDNSKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)

![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)
![N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5050414.png)
![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)

![2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)